![molecular formula C8H12LiNO4 B2631396 (2S)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt CAS No. 2173637-20-0](/img/structure/B2631396.png)

(2S)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

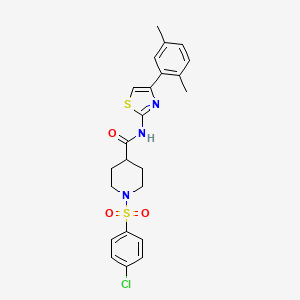

“Lithium (S)-1-(tert-butoxycarbonyl)aziridine-2-carboxylate” is a chemical compound with the IUPAC name lithium (S)-1- (tert-butoxycarbonyl)aziridine-2-carboxylate .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. Unfortunately, the exact synthesis process is not available in the search results .Molecular Structure Analysis

The molecular formula of this compound is C8H12LiNO4 . The InChI code is 1S/C8H13NO4.Li/c1-8(2,3)13-7(12)9-4-5(9)6(10)11;/h5H,4H2,1-3H3,(H,10,11);/q;+1/p-1/t5-,9?;/m0./s1 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and require specialized knowledge in chemistry. Unfortunately, the specific chemical reactions were not found in the search results .Physical and Chemical Properties Analysis

This compound is a white solid . It has a molecular weight of 193.13 . It should be stored at 0-8 °C .Scientific Research Applications

Lithium in Energy Storage and Production

Energy Storage Applications

Lithium compounds, particularly in lithium-ion batteries, are critical for modern energy storage solutions. Research focuses on improving the efficiency, capacity, and life span of these batteries, which are vital for portable electronics, electric vehicles, and renewable energy storage systems. One study highlights the importance of lithium as a cathode material in rechargeable batteries, emphasizing its role in energy production and storage devices due to the increasing demand for lithium in these applications (Choubey et al., 2016).

Lithium in Environmental and Industrial Applications

Industrial Use and Environmental Impact

Lithium's role extends beyond energy storage; it also has significant industrial uses and environmental impacts. Research in this area focuses on the sustainable exploitation of lithium resources, including recovery from mining and recycling of lithium-ion batteries. This encompasses methodologies for the extraction, separation, and recovery of lithium from various sources, aiming to address the environmental challenges posed by increased lithium demand (Kavanagh et al., 2018).

Lithium in Biological and Medical Research

Neuroprotective and Therapeutic Effects

Beyond its well-known use in treating bipolar disorder, lithium has been explored for its neuroprotective properties and potential in treating other central nervous system diseases. Studies suggest lithium's involvement in neurogenesis, neuroprotection, and anti-inflammatory processes, indicating its broader therapeutic potential (Chiu et al., 2013).

Antiviral Properties

Research also explores lithium's antiviral effects, including its potential to inhibit DNA and RNA viruses. This line of inquiry is particularly relevant given the ongoing search for effective treatments for emerging viral diseases, including CoViD-19 (Murru et al., 2020).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

lithium;(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4.Li/c1-8(2,3)13-7(12)9-4-5(9)6(10)11;/h5H,4H2,1-3H3,(H,10,11);/q;+1/p-1/t5-,9?;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKLBSBGDIYHPH-DZXBWKEJSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)OC(=O)N1CC1C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CC(C)(C)OC(=O)N1C[C@H]1C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12LiNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2631313.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2631315.png)

![3-(4-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631320.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2631324.png)

![7-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2631328.png)

![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2631333.png)